molecular formula C8H16N2 B2719654 (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1638744-57-6

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2719654
CAS No.: 1638744-57-6
M. Wt: 140.23
InChI Key: IPGPAUBAGCJNHI-MRVPVSSYSA-N
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Description

Historical Context and Development in Heterocyclic Chemistry

The synthesis of pyrrolo[1,2-a]pyrazine derivatives traces back to foundational work in the 1990s, when researchers explored quaternization-cyclization strategies to construct bicyclic frameworks. Early efforts, such as the Chichibabin reaction of methoxy-methylpyrazines with bromoacetone, yielded pyrrolo[1,2-a]pyrazinones but faced challenges in regioselectivity and functional group compatibility. A pivotal advancement emerged in 2013 with the design of octahydropyrrolo[1,2-a]pyrazine scaffolds as proline bioisosteres, driven by X-ray crystallographic insights into Smac mimetics binding to inhibitor of apoptosis proteins (IAPs). This work demonstrated how bicyclic cores could mimic natural peptide structures while enhancing metabolic stability, spurring interest in derivatives like (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine.

Table 1: Key Milestones in Pyrrolo[1,2-a]pyrazine Chemistry

Year Development Significance
1992 Synthesis of pyrrolo[1,2-a]pyrazinones Established early methods for bicyclic cores
2013 Proline bioisosteres for IAP inhibition Linked scaffold design to therapeutic targets

Importance in Bicyclic Heterocycle Research

Bicyclic heterocycles, such as bicyclo[3.1.1]heptanes (BCHeps), are prized for their three-dimensionality and potential as aromatic bioisosteres. The octahydropyrrolo[1,2-a]pyrazine system shares this appeal, offering conformational rigidity that enforces specific binding orientations. For example, the fused pyrrolidine-pyrazine ring restricts rotational freedom, which is critical for maintaining optimal interactions with hydrophobic pockets in proteins like XIAP and cIAP1. Comparative studies highlight its advantages over monocyclic analogs, particularly in reducing entropic penalties during target engagement.

Stereochemical Significance of the R-Configuration at 8A Position

The R-configuration at the 8A position introduces a stereochemical element that profoundly influences molecular recognition. Using the Cahn-Ingold-Prelog priority rules, the methyl group’s spatial orientation dictates the scaffold’s overall topology. In the context of IAP inhibition, the R-enantiomer of related compounds exhibits superior affinity due to favorable van der Waals contacts with the BIR3 domain of XIAP, as evidenced by X-ray co-crystal structures. This enantioselectivity underscores the necessity of precise stereochemical control in synthesis.

Table 2: Impact of Stereochemistry on Target Affinity

Compound Configuration cIAP1 IC50 (nM) XIAP IC50 (nM)
45 R 1.3 200
S-enantiomer S 12.4 950

Role in Modern Medicinal Chemistry Research

In medicinal chemistry, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine serves as a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Its application in Smac mimetics highlights its utility in disrupting protein-protein interactions (PPIs), a challenging target class. For instance, compound 45 (T-3256336), derived from this scaffold, induced tumor regression in MDA-MB-231 xenografts at 30 mg/kg, showcasing in vivo efficacy. Furthermore, the scaffold’s compatibility with Minisci-like functionalization—a strategy used for bicyclo[3.1.1]heptanes—enables late-stage diversification, accelerating structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGPAUBAGCJNHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibits potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of pyrrolopyrazines can inhibit tumor growth and metastasis in cancer models, suggesting potential use in oncology .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .

Biological Research

The biological activities of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine make it valuable for studying cellular processes:

  • Cellular Mechanisms : Its interactions with cellular pathways can help elucidate mechanisms underlying diseases such as cancer and infections.
  • Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity in therapeutic applications.

Material Science

In industry, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine is utilized for:

  • Synthesis of New Materials : Its unique chemical structure is leveraged in the development of advanced materials with specific properties.
  • Catalysis : The compound serves as a catalyst in various chemical reactions, enhancing efficiency in synthetic processes .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolopyrazine derivatives, (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested against pancreatic cancer (Panc-1) and breast cancer (MDA-MB-231) cells, showing IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which highlights its potential application in combating antibiotic-resistant strains .

Mechanism of Action

The exact mechanism of action of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms and aromatic rings. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Key Reference
(R)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine Octahydropyrrolo[1,2-a]pyrazine 8a-methyl (R-configuration) Pharmaceutical research (unspecified)
(R)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydropyrrolo[1,2-a]pyrazine Octahydropyrrolo[1,2-a]pyrazine 2-(3,4-dichlorophenyl)ethyl Potential CNS modulation (structural inference)
AS-3201 (R-enantiomer of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine) Tetrahydropyrrolo[1,2-a]pyrazine + spirosuccinimide 4-bromo-2-fluorobenzyl, spirocyclic pyrrolidine Aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M)
6-Substituted imidazo[1,2-a]pyrazines Imidazo[1,2-a]pyrazine Varied 6-position substituents (aryl, alkyl) Gastric H⁺/K⁺-ATPase inhibition
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids Fused benzoimidazole-pyrrolopyrazine Additional benzene ring fusion Bioimaging (blue fluorescence)

Table 2: Comparative Physicochemical Data

Compound Solubility LogP (Predicted) Key Safety Notes
(R)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine Not reported ~1.2 (estimated) No acute toxicity; standard handling
AS-3201 Low aqueous 2.8 High potency; enantiomer-specific toxicity
6-Phenylimidazo[1,2-a]pyrazine Moderate in DMSO 3.1 Low phototoxicity

Biological Activity

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound belonging to the pyrazine family. It features a pyrrolidine ring fused to a pyrazine ring, which may influence its biological activities. This article presents a detailed examination of the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (R)-8a-methyloctahydropyrrolo[1,2-a]pyrazine
  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 1638744-57-6
  • Purity : 97% .

Biological Activity Overview

Research indicates that compounds similar to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibit various biological activities. Pyrazine derivatives are often investigated for their potential as:

  • Antimicrobial agents
  • Anticancer agents
  • Neuroprotective agents

The specific biological activity of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine requires further empirical studies to establish its efficacy and mechanism of action.

The reactivity of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine can be attributed to the presence of electron-rich nitrogen atoms in its structure. This allows for the formation of stable intermediates during biochemical reactions, potentially interacting with various biological targets.

Synthesis Methods

The synthesis of (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine can be achieved through several methods:

  • Cyclization Reactions : Utilizing suitable precursors that allow for the formation of the bicyclic structure.
  • Chiral Resolution Techniques : To obtain the desired stereoisomer.

Case Study 1: Anticancer Activity

A study explored the incorporation of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into drug scaffolds targeting BET bromodomains. The resulting compound demonstrated significant anticancer activity with an inhibition rate of 99.7% on tumor growth in preclinical models .

Case Study 2: Antioxidative Properties

Research on related pyrazine compounds indicated strong antioxidant activity. For instance, metabolites derived from Streptomyces mangrovisoli exhibited antioxidative properties that could be linked to structures similar to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine .

Comparative Analysis of Related Compounds

The following table summarizes notable activities associated with compounds structurally related to (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine:

Compound NameStructure TypeNotable Activity
2-MethylpyridinePyridine DerivativeAntimicrobial
PyrazinamidePyrazine DerivativeAntitubercular
1-MethylpiperazinePiperazine DerivativeAntidepressant

Future Directions

Further empirical studies are necessary to elucidate the full spectrum of biological activities associated with (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine. Research should focus on:

  • In vitro and in vivo studies to validate its therapeutic potential.
  • Mechanistic studies to understand its interactions at the molecular level.
  • Clinical trials to assess safety and efficacy in humans.

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

DerivativeReactantCatalyst SystemYield (%)Reference
8c4-Fluoro-o-PDATFA/DMSO72
8n4-Nitro-o-PDADBSA/Toluene85
AS-3201SpirosuccinimideIr/Cs2_2CO3_395% ee

Q. Table 2. Photophysical Properties of Hybrid Derivatives

Compoundλem\lambda_{\text{em}} (nm)Quantum Yield (Φ\Phi)Application
8z4500.42Bioimaging
8ab4650.38Solid-state sensors

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